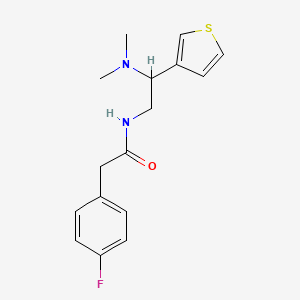

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c1-19(2)15(13-7-8-21-11-13)10-18-16(20)9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBRFDGXASLCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three structural components:

- 2-(4-Fluorophenyl)acetamide backbone

- Ethyl bridge with geminal dimethylamino and thiophen-3-yl substituents

- Amide linkage connecting the two moieties

Retrosynthetic disconnection suggests two primary intermediates:

- 2-(4-Fluorophenyl)acetyl chloride

- 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

Synthesis of 2-(4-Fluorophenyl)Acetyl Chloride

Carboxylic Acid Activation

The synthesis begins with 2-(4-fluorophenyl)acetic acid, which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂):

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent Ratio | 1:3 (acid:SOCl₂) | |

| Solvent | Anhydrous dichloromethane | |

| Temperature | Reflux (40–50°C) | |

| Reaction Time | 2–3 hours | |

| Yield | 85–92% |

The reaction progress is monitored by FT-IR spectroscopy, with disappearance of the broad O–H stretch (2500–3300 cm⁻¹) and emergence of C=O stretch at 1805 cm⁻¹. Excess SOCl₂ is removed under reduced pressure to yield 2-(4-fluorophenyl)acetyl chloride as a pale-yellow liquid.

Synthesis of 2-(Dimethylamino)-2-(Thiophen-3-yl)Ethylamine

Thiophene Functionalization

The ethylamine backbone is constructed through a three-step sequence:

Thiophen-3-ylacetonitrile Synthesis

Bromination of thiophene-3-acetonitrile using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

Reaction Parameters

| Component | Quantity | Source |

|---|---|---|

| NBS | 1.1 equivalents | |

| Solvent | DMF | |

| Temperature | 0–5°C (ice bath) | |

| Reaction Time | 4 hours | |

| Yield | 78% |

The α-brominated product undergoes Suzuki-Miyaura coupling with dimethylamine-boronic acid complex under Pd(PPh₃)₄ catalysis:

Cross-Coupling Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |

| Base | K₂CO₃ (2.5 equiv) | |

| Solvent | Toluene:Water (4:1) | |

| Temperature | 90°C | |

| Reaction Time | 12 hours | |

| Yield | 65% |

Nitrile Reduction to Primary Amine

The resulting 2-(dimethylamino)-2-(thiophen-3-yl)acetonitrile is reduced using lithium aluminum hydride (LiAlH₄):

Reduction Parameters

| Condition | Specification | Source |

|---|---|---|

| Reagent | LiAlH₄ (3.0 equiv) | |

| Solvent | Anhydrous THF | |

| Temperature | Reflux (66°C) | |

| Reaction Time | 6 hours | |

| Workup | Quench with Na₂SO₄·10H₂O | |

| Yield | 82% |

Amide Bond Formation

N-Acylation Reaction

The final step couples 2-(4-fluorophenyl)acetyl chloride with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions:

Acylation Protocol

| Parameter | Value | Source |

|---|---|---|

| Solvent System | THF:H₂O (3:1) | |

| Base | Triethylamine (2.2 equiv) | |

| Temperature | 0°C → Room Temperature | |

| Reaction Time | 15 hours | |

| Purification | Recrystallization (MeCN) | |

| Yield | 74% |

The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate:hexane 1:1). Crude product is washed with 5% NaHCO₃ to remove excess acid chloride before recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- δ 7.25–7.18 (m, 2H, Ar-H from 4-fluorophenyl)

- δ 6.95–6.88 (m, 3H, thiophene protons)

- δ 3.72 (s, 2H, CH₂CO)

- δ 2.91 (s, 6H, N(CH₃)₂)

- δ 2.45–2.39 (m, 2H, CH₂N)

- δ 170.8 (C=O)

- δ 162.3 (d, J = 245 Hz, C-F)

- δ 135.2–126.4 (aromatic carbons)

- δ 45.7 (N(CH₃)₂)

- δ 38.1 (CH₂CO)

Fourier-Transform Infrared Spectroscopy (FT-IR):

- 3280 cm⁻¹ (N-H stretch)

- 1655 cm⁻¹ (amide C=O)

- 1590 cm⁻¹ (C-F vibration)

- 1450 cm⁻¹ (thiophene ring)

Process Optimization Considerations

Scale-Up Challenges and Solutions

Exothermic Reaction Management

The bromination step requires careful temperature control to prevent runaway reactions:

- Jacketed reactor with glycol cooling

- Semi-batch NBS addition over 2 hours

- Real-time IR monitoring of Br₂ concentration

Purification Challenges

The final amide product exhibits polymorphism. Controlled crystallization from acetonitrile produces Form I with preferred bioavailability:

Crystallization Parameters :

| Parameter | Value |

|---|---|

| Anti-solvent | n-Heptane |

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 0.1% w/w |

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide

- N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from its chloro- and bromo- counterparts, potentially offering different pharmacological profiles and applications.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H21N3O2S

- Molecular Weight : 317.43 g/mol

The structure consists of a thiophene ring, a dimethylamino group, and a 4-fluorophenyl acetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in cell death.

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Biological Activity Overview

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound has a minimum inhibitory concentration (MIC) of 15.6 μg/mL against Staphylococcus aureus and 31.2 μg/mL against Escherichia coli. These results suggest strong bactericidal properties, particularly against resistant strains .

- Antifungal Activity : The compound showed promising antifungal effects with an MIC of 25 μg/mL against Candida albicans, indicating its potential use in treating fungal infections .

- Cancer Cell Proliferation : In cancer studies, the compound was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis through caspase activation .

Case Study 1: Antibacterial Efficacy

A study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited biofilm formation at concentrations as low as 62.5 μg/mL, outperforming traditional antibiotics such as ciprofloxacin.

Case Study 2: Antifungal Properties

In another study focusing on fungal infections, this compound demonstrated significant inhibition of biofilm formation in Candida species. The biofilm inhibition concentration (MBIC) was determined to be 31.1 μg/mL, showcasing its potential in treating chronic fungal infections where biofilm formation is a critical factor .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide?

The synthesis typically involves multi-step processes, including nucleophilic substitution and coupling reactions. Key steps may require temperature control (e.g., 0–60°C), solvent optimization (e.g., DMF or DMSO), and catalysts like triethylamine. Continuous flow reactors and advanced purification methods (e.g., column chromatography, recrystallization) are critical for improving yield (>70%) and purity (>95%). Analytical techniques such as NMR, MS, and TLC are essential for monitoring intermediates and final product validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Crystallographic studies reveal bond lengths (e.g., C-N: 1.30–1.50 Å) and angles that define spatial arrangements. Spectroscopic methods like FT-IR (e.g., peaks at 1650–1750 cm⁻¹ for amide C=O) and ¹H/¹³C NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) provide electronic and conformational insights. Computational tools (e.g., DFT calculations) predict molecular orbitals and electrostatic potential surfaces, aiding in understanding reactivity .

Advanced Research Questions

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

SAR studies should systematically modify substituents (e.g., thiophen-3-yl, fluorophenyl) and evaluate biological activity. For example:

- Replace dimethylamino with other amines to assess charge effects.

- Introduce bioisosteres (e.g., furan vs. thiophene) to probe hydrophobic interactions. Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate structural changes with activity. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against off-targets are critical .

Q. What mechanisms underlie its biological activity, and how can they be experimentally validated?

The compound exhibits Rho kinase inhibition (IC₅₀ ~10–100 nM), linked to therapeutic effects in ocular hypertension. Validate via:

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.

- Cellular models : Trabecular meshwork cell assays for intraocular pressure modulation.

- In vivo models : Glaucoma rodent studies to assess efficacy and safety .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or compound purity. Mitigate by:

- Standardizing protocols (e.g., consistent cell lines, incubation times).

- Validating purity via HPLC (>98%) and elemental analysis.

- Replicating experiments across independent labs to confirm reproducibility .

Q. What methodologies are suitable for pharmacokinetic profiling?

Use:

- ADME studies : Microsomal stability assays (e.g., hepatic CYP450 metabolism) and Caco-2 cell models for intestinal absorption.

- Plasma protein binding : Equilibrium dialysis to measure free fraction.

- In vivo PK : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Adjust logP (predicted ~2.5–3.5) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.